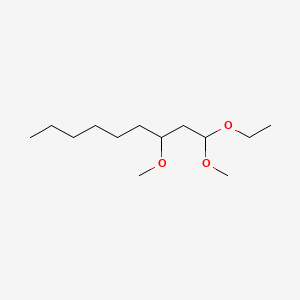

1-Ethoxy-1,3-dimethoxynonane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

94088-08-1 |

|---|---|

Molecular Formula |

C13H28O3 |

Molecular Weight |

232.36 g/mol |

IUPAC Name |

1-ethoxy-1,3-dimethoxynonane |

InChI |

InChI=1S/C13H28O3/c1-5-7-8-9-10-12(14-3)11-13(15-4)16-6-2/h12-13H,5-11H2,1-4H3 |

InChI Key |

JBLJTYZSYJSTNX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CC(OC)OCC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 1 Ethoxy 1,3 Dimethoxynonane Construction

Direct Acetalization and Ketalization Routes to 1-Ethoxy-1,3-dimethoxynonane Precursors

The formation of the acetal (B89532) functional group is a cornerstone of many synthetic strategies. In the context of this compound, this involves the reaction of a carbonyl precursor, such as nonanal (B32974) or a related ketone, with the appropriate alcohols.

Brønsted and Lewis Acid Catalysis in Aldehyde/Ketone Acetalization

Acid catalysis is the most traditional and widely employed method for acetal formation. The reaction proceeds through the activation of the carbonyl group, making it more susceptible to nucleophilic attack by an alcohol. youtube.comyoutube.com

Brønsted Acid Catalysis: Common Brønsted acids like p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl) are effective catalysts. acs.org The mechanism involves the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. youtube.comlibretexts.org An alcohol molecule then attacks this activated carbon, leading to the formation of a hemiacetal intermediate. libretexts.org Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, generating a highly reactive oxocarbenium ion. youtube.com A second alcohol molecule then attacks this intermediate, and subsequent deprotonation yields the final acetal product. libretexts.org To drive the equilibrium towards the acetal, water is typically removed from the reaction mixture. youtube.com

Lewis Acid Catalysis: Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), scandium triflate (Sc(OTf)₃), and zinc chloride (ZnCl₂), also effectively catalyze acetalization. acs.orgresearchgate.net They function by coordinating to the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack. nih.gov The mechanism is analogous to Brønsted acid catalysis, proceeding through a hemiacetal intermediate. illinois.edu Lewis acid catalysis can sometimes offer advantages in terms of milder reaction conditions and compatibility with acid-sensitive functional groups. organic-chemistry.org For instance, the use of La(OTf)₃ has been shown to be an effective promoter for certain glycosylation reactions, which share mechanistic similarities with acetal formation. organic-chemistry.org

Table 1: Comparison of Common Acid Catalysts for Acetalization

| Catalyst Type | Examples | Advantages | Disadvantages |

| Brønsted Acid | p-TsOH, H₂SO₄, HCl | Inexpensive, readily available, highly effective | Corrosive, may not be suitable for acid-sensitive substrates |

| Lewis Acid | BF₃·OEt₂, Sc(OTf)₃, ZnCl₂ | Milder conditions, higher selectivity in some cases | Can be more expensive, moisture-sensitive |

Transition Metal-Mediated Acetal Formation

While less common than acid catalysis, transition metal complexes have been developed for acetal formation, often offering unique reactivity and milder conditions. Catalysts based on palladium, platinum, and rhodium have been reported to facilitate the protection of carbonyl compounds as acetals. acs.org For example, certain palladium catalysts can enable the formation of acetals and ketals in excellent yields with low catalyst loading at room temperature. organic-chemistry.org These methods can be particularly useful for substrates that are sensitive to acidic conditions. acs.org The precise mechanism often varies depending on the metal and ligands but generally involves activation of either the carbonyl compound or the alcohol.

Chemoselective and Regioselective Considerations in the Formation of Mixed Acetals

The synthesis of a mixed acetal like this compound, containing both an ethoxy and a methoxy (B1213986) group on the same carbon, presents a significant challenge in selectivity. Simply reacting a carbonyl precursor with a mixture of ethanol (B145695) and methanol (B129727) under acid catalysis would typically lead to a statistical mixture of dimethoxy, diethoxy, and the desired mixed acetals.

Achieving selectivity requires a strategic approach. One common method involves a two-step process:

Formation of a hemiacetal with one alcohol under controlled conditions.

Conversion of the hemiacetal to the mixed acetal using the second alcohol.

Alternatively, chiral phosphoric acids have been studied for their ability to control regioselective acetalizations, particularly in carbohydrate chemistry. nih.govchemrxiv.org These catalysts can create a chiral environment that directs the incoming nucleophile to a specific position, potentially enabling the selective formation of mixed acetals. nih.gov The challenge lies in preventing the acid-labile mixed acetal from equilibrating to the more thermodynamically stable symmetrical acetals under the reaction conditions. nih.gov Careful selection of the catalyst and reaction conditions is paramount to achieving high regioselectivity. nih.govchemrxiv.org

Functional Group Interconversions and Chain Elongation Strategies for the Nonane (B91170) Backbone

Building the nine-carbon chain of this compound can be achieved through various synthetic routes, often involving the strategic placement of functional groups that can be later converted to the required ether and acetal moieties.

Etherification of Hydroxylated Alkyl Chain Intermediates

The methoxy group at the C3 position of the target molecule is an ether. A common strategy to install such a group is through the etherification of a corresponding hydroxylated intermediate (e.g., nonane-1,3-diol derivatives).

The Williamson ether synthesis is a classic and reliable method, involving the deprotonation of an alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide (e.g., methyl iodide). organic-chemistry.org For a molecule with multiple hydroxyl groups, selective protection is often necessary to ensure etherification occurs at the desired position.

Modern etherification methods offer milder alternatives. For instance, visible-light photoredox catalysis can generate alkoxy radicals from alcohols, which can then be used in C–O bond formation. acs.org Other methods include acid-catalyzed etherification between alcohols and alkenes or other alcohols, although selectivity can be an issue. researchgate.netresearchgate.net The choice of method depends on the specific substrate and the presence of other functional groups in the intermediate.

Table 2: Selected Etherification Methods

| Method | Reagents | Conditions | Key Features |

| Williamson Synthesis | Alcohol, Strong Base (e.g., NaH), Alkyl Halide | Varies, often room temp. to reflux | Broad scope, reliable for primary and secondary alcohols |

| Acid-Catalyzed | Alcohol, Alkene/Alcohol, Acid Catalyst | Elevated temperatures | Can be used for large-scale synthesis, potential for side reactions |

| Photoredox Catalysis | Alcohol, Hypervalent Iodine Reagent, Photocatalyst | Visible light, room temperature | Mild conditions, generates alkoxy radicals |

Ozonolysis of Unsaturated Lipids and Subsequent Reductive/Oxidative Derivatization Leading to Acetals

Ozonolysis is a powerful reaction for cleaving carbon-carbon double bonds to produce carbonyl compounds. wikipedia.orgorganic-chemistry.org This method is particularly well-suited for generating long-chain aldehydes from readily available unsaturated fatty acids or their esters. nih.gov

For the synthesis of a nonane-based precursor, oleic acid (an 18-carbon fatty acid with a double bond at C9) is an ideal starting material. Ozonolysis of oleic acid cleaves the double bond, yielding two nine-carbon fragments: nonanal and azelaic acid (as its aldehyde precursor). wikipedia.org

The outcome of the ozonolysis reaction is determined by the workup conditions: masterorganicchemistry.com

Reductive Workup: Treatment of the intermediate ozonide with a reducing agent such as dimethyl sulfide (B99878) (DMS) or zinc dust yields aldehydes or ketones. masterorganicchemistry.com Ozonolysis of oleic acid followed by a reductive workup directly produces nonanal, a key precursor for the 1-ethoxy-1,3-dimethoxy acetal. youtube.com

Oxidative Workup: Using an oxidizing agent like hydrogen peroxide (H₂O₂) converts the ozonide into carboxylic acids or ketones. nih.govmasterorganicchemistry.com This would yield nonanoic acid from the terminal fragment of oleic acid. While not a direct precursor to the acetal, the carboxylic acid can be reduced to the corresponding aldehyde or alcohol for further functionalization.

Once nonanal is obtained via reductive ozonolysis, it can be subjected to the acetalization conditions described in section 2.1 to construct the this compound target. This strategy provides an efficient route from abundant, bio-based starting materials to the desired long-chain functionalized alkane. google.com

Multi-Component Reactions for Carbon Skeleton Assembly with Ether/Acetal Introduction

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the formation of complex molecules from three or more starting materials in a single operation. These reactions are highly efficient, minimizing waste and reducing the number of purification steps compared to traditional stepwise syntheses. researchgate.net For a target like this compound, an ideal MCR would assemble the nonane backbone while simultaneously introducing the required ether and acetal functionalities.

While a specific MCR for the direct synthesis of this compound is not documented, analogous transformations highlight the potential of this approach. For instance, MCRs involving acetals as reactants are well-established for the construction of complex heterocyclic systems. researchgate.net A hypothetical MCR strategy for the target compound could involve the reaction of a C6 aldehyde (hexanal), an enol ether, and two different alcohols (methanol and ethanol) under Lewis acid catalysis. The reaction would proceed through the formation of an oxonium ion from the acetal, which is then trapped by the enol ether to form a new carbon-carbon bond, with subsequent reactions incorporating the alcohol nucleophiles.

Another potential approach involves the reaction of acetals with α,β-unsaturated ethers, which can form new C-C bonds and introduce alkoxy groups in a single step. acs.org The development of such a one-pot process would be a highly convergent and atom-economical route to the 1,3-dioxygenated nonane skeleton.

Table 1: Representative Multi-Component Reactions Involving Acetals

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Ref. |

|---|---|---|---|---|---|

| Acetal | Aromatic Amine | Alkyne | Bi(OTf)₃ | Quinolines | researchgate.net |

Asymmetric Synthesis and Stereochemical Control in this compound and Analogues

The structure of this compound features two stereogenic centers at the C1 and C3 positions. The synthesis of a single stereoisomer of this compound therefore requires precise control of the three-dimensional arrangement of its atoms, a field known as asymmetric synthesis. uwindsor.ca Asymmetric synthesis is critical in medicinal chemistry and materials science, as different stereoisomers of a molecule can have vastly different biological activities and physical properties. wikipedia.org

Strategies for asymmetric synthesis generally fall into three categories: the use of chiral starting materials (from the "chiral pool"), the use of chiral auxiliaries, and the use of chiral catalysts. york.ac.uk For a flexible acyclic molecule like this compound, approaches utilizing chiral auxiliaries and catalysts are particularly powerful, as they allow for the creation of desired stereocenters from achiral precursors.

Chiral Auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org A well-known example is the use of Evans's oxazolidinone auxiliaries in asymmetric aldol (B89426) reactions, which are highly effective for creating 1,3-dioxygenated patterns similar to that in the target molecule. wikipedia.org

A potential strategy for synthesizing this compound using this approach would involve attaching a chiral auxiliary to a six-carbon carboxylic acid derivative. Subsequent asymmetric aldol-type reaction with a three-carbon electrophile, followed by reduction and etherification steps, would establish the stereochemistry at C3. The stereocenter at C1, part of an acetal, could be introduced by a diastereoselective reaction controlled by the existing C3 stereocenter. Pseudoephenamine is another versatile chiral auxiliary that has shown remarkable stereocontrol in alkylation reactions, including those that form quaternary carbon centers, and could be adapted for this synthetic challenge. nih.gov

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. This field has emerged as a powerful alternative to metal-based catalysts. For the synthesis of the target compound, organocatalysis could be employed for the stereoselective formation of the C-O bonds. For example, cinchona-alkaloid-based catalysts have been successfully used in the asymmetric synthesis of 1,3-dioxolanes (a type of cyclic acetal) from γ-hydroxy-α,β-unsaturated ketones and aldehydes. nih.gov Similarly, proline-catalyzed asymmetric cross-aldol reactions between different aldehydes can generate β-hydroxy aldehydes, which are key precursors to 1,3-diethers, with high enantioselectivity. researchgate.net This methodology could be adapted to construct the core of this compound.

Table 2: Examples of Organocatalyzed Asymmetric Reactions

| Reaction Type | Catalyst | Substrate 1 | Substrate 2 | Yield | ee (%) | Ref. |

|---|---|---|---|---|---|---|

| Cross-Aldol | Proline | Propanal | Benzaldehyde | 75-88% | 97-99% | researchgate.net |

Controlling the relative stereochemistry between the C1 and C3 centers (diastereoselectivity) is as crucial as controlling their absolute configuration (enantioselectivity). The 1,3-diether motif is a common feature in many natural products, and numerous methods have been developed for its stereocontrolled synthesis.

A primary strategy involves the stereoselective reduction of a β-hydroxy ketone precursor. uwindsor.ca By carefully selecting the hydride reagent and reaction conditions, it is possible to generate either the syn- or anti-1,3-diol with high diastereoselectivity. uwindsor.ca These diols can then be selectively etherified to yield the desired 1,3-diether. For example, chelation-controlled reduction using a reagent like zinc borohydride (B1222165) typically favors the syn-diol, while non-chelating conditions using bulky reagents favor the anti-diol.

Enantioselective approaches often rely on catalytic methods. For instance, asymmetric hydrogenation or transfer hydrogenation of an appropriate unsaturated precursor using a chiral catalyst can set one or more stereocenters. researchgate.net A strategy involving a catalytically formed chiral auxiliary could also be employed, where an asymmetric catalyst is used to install a temporary chiral group that then directs a subsequent diastereoselective reaction. acs.orgnih.gov This approach combines the efficiency of catalysis with the reliability of auxiliary-based methods. acs.orgnih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity.

For the synthesis of a molecule like this compound, biocatalysis could be used to create key chiral building blocks. Oxidative enzymes, such as cytochrome P450 monooxygenases, are capable of hydroxylating unactivated C-H bonds in alkanes. By selecting an appropriate enzyme, it might be possible to selectively hydroxylate a nonane derivative at specific positions, creating chiral alcohols that can be further elaborated into the target structure.

Furthermore, engineered metabolic pathways in microorganisms can be designed to produce long-chain oxygenated alkanes. rsc.org For example, coexpression of an acyl-ACP reductase and an aldehyde-deformylating oxygenase in E. coli can lead to the production of long-chain alcohols and alkanes. rsc.org While direct synthesis of the target molecule is beyond current capabilities, these biological systems could provide valuable precursors. Some bacteria are known to synthesize long-chain alkanes via a 1-alcohol pathway, which could potentially be harnessed for the production of functionalized hydrocarbon chains. nih.gov

Table 3: Relevant Biocatalytic Reactions

| Enzyme Class | Reaction Type | Substrate Type | Product Type | Key Advantage | Ref. |

|---|---|---|---|---|---|

| Cytochrome P450s | C-H Oxyfunctionalization | Alkanes | Alcohols | High regio- and stereoselectivity | |

| Acyl-ACP Reductase | Acyl-ACP Reduction | Fatty Acyl-ACPs | Fatty Aldehydes/Alcohols | Renewable feedstock utilization | rsc.org |

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation of 1 Ethoxy 1,3 Dimethoxynonane

Hydrolysis and Selective Deprotection Mechanisms of the Acetal (B89532) Moiety in 1-Ethoxy-1,3-dimethoxynonane

The acetal group in this compound is susceptible to hydrolysis, particularly under acidic conditions. This reactivity is a cornerstone of its chemical transformations and a key consideration in synthetic applications where it might be used as a protecting group.

Acid-Catalyzed Acetal Cleavage and Kinetics

The hydrolysis of acetals is a well-established acid-catalyzed process. researchgate.netpearson.com The reaction proceeds through a series of equilibrium steps, initiated by the protonation of one of the oxygen atoms of the acetal. This protonation converts a poor leaving group (alkoxide) into a good one (alcohol), facilitating the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. researchgate.netchemistrysteps.com Subsequent attack by water on this intermediate, followed by deprotonation, yields a hemiacetal, which can then undergo further hydrolysis to the corresponding aldehyde or ketone and alcohols. chemistrysteps.com

The rate of this hydrolysis is significantly influenced by the stability of the carbocation intermediate. nih.gov Structural features that stabilize this intermediate, such as electron-donating groups, will accelerate the reaction. thieme-connect.de The kinetics of acetal hydrolysis have been extensively studied, and for many systems, the formation of the oxocarbenium ion is the rate-determining step. researchgate.netnih.gov

Table 1: Factors Influencing Acid-Catalyzed Acetal Hydrolysis Rate

| Factor | Influence on Hydrolysis Rate | Rationale |

| Acid Strength | Increases with stronger acids | Efficient protonation of the acetal oxygen is required to initiate cleavage. pearson.com |

| Steric Hindrance | Can decrease the rate | Steric bulk around the acetal carbon can hinder the approach of both the acid catalyst and the nucleophile (water). |

| Electronic Effects | Electron-donating groups on the carbonyl carbon accelerate the reaction | Stabilization of the intermediate oxocarbenium ion lowers the activation energy of the rate-determining step. nih.govthieme-connect.de |

| Solvent Polarity | Can influence the rate | Polar solvents can stabilize charged intermediates and transition states. |

Nucleophilic and Electrophilic Reactivity Profiles of Ether Linkages and Alkoxy-Substituted Centers

The ether linkages and alkoxy-substituted carbons in this compound exhibit characteristic reactivity towards nucleophiles and electrophiles.

Substitution (SN1, SN2) and Elimination (E1, E2) Reactions at Functionalized Positions

Ethers are generally unreactive towards nucleophilic substitution and elimination reactions due to the poor leaving group ability of the alkoxide ion (RO⁻). pearson.com Cleavage of the C-O bond in ethers typically requires strong acids to protonate the ether oxygen, creating a better leaving group (an alcohol). libretexts.orglibretexts.org The subsequent reaction can proceed via an SN1 or SN2 mechanism, depending on the structure of the ether. libretexts.orglibretexts.org For primary alkyl ethers, the SN2 mechanism is favored, with the nucleophile attacking the less sterically hindered carbon. libretexts.org Tertiary alkyl ethers are more likely to react via an SN1 mechanism due to the stability of the resulting tertiary carbocation. libretexts.org

Elimination reactions (E1 and E2) of ethers are less common but can occur under specific conditions. E1 reactions can compete with SN1 reactions when a tertiary carbocation is formed in the presence of a non-nucleophilic acid. libretexts.orglibretexts.org E2 reactions can be induced by strong bases, particularly in the gas phase. acs.org

The acetal carbon, being bonded to two oxygen atoms, is also a site for nucleophilic substitution, typically proceeding through an oxocarbenium ion intermediate under acidic conditions. acs.orgnih.gov The stereochemical outcome of these reactions can be influenced by the substituents on the ring and their conformational preferences. acs.orgnih.govresearchgate.net

Reactions with Carbon-Nucleophiles and Carbon-Electrophiles

Acetals can react with a variety of carbon nucleophiles, such as organocuprates, silyl (B83357) enol ethers, and enamines, to form new carbon-carbon bonds. nih.gov These reactions often require activation of the acetal with a Lewis acid to generate the electrophilic oxocarbenium ion. nii.ac.jp Mild methods have been developed that allow these reactions to proceed under non-acidic conditions, tolerating acid-sensitive functional groups. nih.gov The stereoselectivity of these reactions can be high and is influenced by factors such as the nature of the nucleophile and the substituents on the acetal. researchgate.netacs.org

The ether linkages in this compound are generally unreactive towards carbon electrophiles. However, the carbon atoms alpha to the ether oxygen can be deprotonated by strong bases to form carbanions, which can then react with electrophiles.

Oxidative and Reductive Transformations of this compound

The ether and acetal functionalities in this compound can undergo various oxidative and reductive transformations.

The oxidative cleavage of ethers can be achieved using various reagents. publish.csiro.au For instance, certain enzymes like peroxygenases can catalyze the H₂O₂-dependent cleavage of ethers. nih.gov Chemical methods for ether oxidation include the use of chromium trioxide in acetic acid, which can convert methyl ethers to formates. rsc.org The C-H bond of the acetal group in dioxolane and dioxane derivatives can be susceptible to attack by ozone. thieme-connect.de Oxoammonium salts have also been employed for the oxidative cleavage of ethers and their derivatives under mild conditions. thieme-connect.comrsc.org

The reduction of acetals typically yields ethers. chem-station.com A variety of reducing agents can be employed, including triethylsilane in the presence of a Lewis acid, lithium aluminum hydride with a Lewis acid, and borane (B79455). chem-station.comcdnsciencepub.com The reductive cleavage of acetals with borane in tetrahydrofuran (B95107) is an effective method that proceeds under mild conditions. cdnsciencepub.com The mechanism is thought to involve the formation of an oxocarbenium ion, similar to reductions with mixed hydride reagents. cdnsciencepub.com In some cases, the reduction of acetals derived from aromatic aldehydes can lead to coupling products. oup.com The choice of reducing agent can also influence the stereochemical outcome of the reaction, particularly with chiral acetals. nii.ac.jp

Information regarding "this compound" is not available in the public domain.

Extensive research has yielded no specific scientific literature or data for the chemical compound "this compound." Consequently, it is not possible to provide a detailed article on its chemical reactivity, transformation pathways, and mechanistic elucidation as outlined.

The search for information on this particular compound across various chemical databases and scientific search engines did not return any relevant results. While information is available for structurally similar compounds, such as 1-ethoxy-3,6-dimethylnonane, 1-ethoxy-1,1-dimethoxyethane, and 1-ethoxy-1,3-dimethoxydodecane, applying their specific data to "this compound" would be scientifically inaccurate and speculative.

Therefore, the requested article with the specified detailed sections cannot be generated at this time due to the absence of foundational data for the target compound.

Advanced Spectroscopic and Analytical Characterization Techniques for 1 Ethoxy 1,3 Dimethoxynonane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy would be the primary tool for elucidating the precise atomic connectivity and stereochemistry of 1-Ethoxy-1,3-dimethoxynonane. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

Two-dimensional NMR techniques are instrumental in piecing together the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would help trace the carbon chain from the nonane (B91170) backbone and identify the protons of the ethoxy and methoxy (B1213986) groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to assign each proton signal to its corresponding carbon atom in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. This would be critical in establishing the connectivity between the ethoxy and methoxy groups and the nonane backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is crucial for determining the three-dimensional structure and stereochemistry of the molecule.

A hypothetical data table of expected ¹H and ¹³C NMR chemical shifts, based on general values for similar functional groups, is presented below. Actual experimental values would be required for a definitive assignment. pdx.eduyoutube.com

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| -OCH₂CH₃ (ethoxy methylene) | ~3.4 - 3.6 | ~60 - 70 |

| -OCH₂CH₃ (ethoxy methyl) | ~1.1 - 1.3 | ~15 - 20 |

| -OCH₃ (methoxy) | ~3.2 - 3.4 | ~50 - 60 |

| C-H adjacent to ether/acetal (B89532) | ~3.3 - 4.5 | ~95 - 110 |

| Alkyl chain (CH₂, CH₃) | ~0.8 - 1.6 | ~10 - 40 |

Chiral NMR Shift Reagents and Anisotropy Effects for Stereochemical Elucidation

Since this compound has chiral centers, determining its stereochemistry would be necessary. Chiral NMR shift reagents could be employed to differentiate between enantiomers or diastereomers by inducing chemical shift differences in their NMR spectra. Additionally, analyzing anisotropy effects, where the magnetic environment of a nucleus is influenced by the spatial orientation of nearby functional groups, could provide further insights into the molecule's stereochemistry.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula (C₁₃H₂₈O₃ for this compound). guidechem.com

Tandem Mass Spectrometry (MS/MS) for Detailed Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions would provide detailed information about the molecule's structure. For this compound, characteristic fragmentation patterns would be expected, such as the cleavage of the carbon-oxygen bonds of the ether and acetal functional groups. youtube.comacs.orgmiamioh.eduyoutube.comacs.org Common fragmentation pathways for ethers and acetals include α-cleavage and the loss of alkoxy groups.

A table of potential fragment ions and their corresponding mass-to-charge ratios (m/z) is provided below. This is a generalized representation, and actual fragmentation would need to be experimentally determined.

| Proposed Fragment | Lost Neutral Fragment | Expected m/z |

| [M - OCH₃]⁺ | ∙OCH₃ | 201.18 |

| [M - OCH₂CH₃]⁺ | ∙OCH₂CH₃ | 187.16 |

| [M - C₇H₁₅]⁺ | ∙C₇H₁₅ | 133.08 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups by probing their characteristic vibrational modes. triprinceton.orgfiveable.mechemicum.com

For this compound, the most prominent features in the IR and Raman spectra would be the C-O stretching vibrations of the ether and acetal groups. rsc.orgresearchgate.net The presence of multiple C-O bonds would likely result in a series of strong absorption bands in the IR spectrum in the region of 1050-1250 cm⁻¹. The C-H stretching vibrations of the alkyl chains would be observed around 2850-3000 cm⁻¹.

The table below summarizes the expected characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| C-O (Ether/Acetal) | Stretching | 1050 - 1250 | IR, Raman |

| C-H (Alkyl) | Stretching | 2850 - 3000 | IR, Raman |

| C-H (Alkyl) | Bending | 1350 - 1470 | IR, Raman |

Advanced Chromatographic Methods for Purity, Isolation, and Mixture Analysis

Chromatographic techniques are fundamental in the analytical workflow for this compound, providing the means for separation, identification, and quantification. The selection of a specific chromatographic method is contingent on the physicochemical properties of the analyte and the analytical question at hand.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the likely boiling point of a substituted nonane derivative, GC-MS is a highly suitable method for the analysis of this compound. This technique combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry.

The successful GC-MS analysis of this compound would involve optimizing several parameters to achieve efficient separation and accurate identification. The choice of the capillary column is critical; a non-polar or medium-polarity column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, would be appropriate for separating the target compound from other components in a mixture based on boiling points and polarity. The temperature program of the GC oven is another key parameter that must be carefully controlled to ensure good peak shape and resolution.

Mass spectrometry detection provides structural information, aiding in the unequivocal identification of this compound. The electron ionization (EI) mass spectrum would be expected to show a characteristic fragmentation pattern. While the molecular ion peak may be weak or absent, key fragment ions resulting from the cleavage of the acetal functional group and the hydrocarbon chain would be observed. These fragments are crucial for distinguishing it from potential isomers. For instance, the position of the ethoxy and methoxy groups along the nonane chain would lead to distinct fragmentation patterns, allowing for the differentiation of constitutional isomers.

Hypothetical GC-MS parameters for the analysis of this compound are presented in the table below.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (splitless mode) |

| Oven Program | Initial temp 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

For less volatile derivatives or for analyses where derivatization is not desirable, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative. The polarity of this compound, conferred by the ether linkages, makes it amenable to both normal-phase and reversed-phase HPLC.

In a reversed-phase setup, a non-polar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Separation is based on the hydrophobic interactions between the analyte and the stationary phase. The long nonane chain of this compound would lead to significant retention on a C18 column. Gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, would likely be necessary to ensure efficient elution and good peak shape.

A significant challenge in the HPLC analysis of this compound is its lack of a strong chromophore, which makes detection by standard UV-Vis detectors difficult. To overcome this, several strategies can be employed. One approach is to use a universal detector, such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). An RI detector measures the change in the refractive index of the mobile phase as the analyte elutes, while an ELSD nebulizes the eluent and measures the light scattered by the non-volatile analyte particles.

Alternatively, derivatization can be employed to introduce a chromophore or fluorophore into the molecule, enabling sensitive detection by UV-Vis or fluorescence detectors. However, this adds complexity to the sample preparation process.

The table below outlines a hypothetical reversed-phase HPLC method for the analysis of this compound.

Table 2: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value |

| Liquid Chromatograph | |

| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | A: Water, B: Acetonitrile |

| Gradient | 60% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | |

| Type | Refractive Index (RI) or Evaporative Light Scattering (ELSD) |

| RI Detector Temperature | 35 °C |

| ELSD Nebulizer Temp | 40 °C |

| ELSD Evaporator Temp | 60 °C |

Research Applications and Material Science Relevance of 1 Ethoxy 1,3 Dimethoxynonane Derivatives

Utility as a Versatile Intermediate in Complex Organic Synthesis

The presence of both an acetal (B89532) and two ether groups within a single molecule like 1-ethoxy-1,3-dimethoxynonane provides a powerful platform for the synthesis of complex organic structures. These functional groups can act as protecting groups, latent functionalities, or key reactive sites, making such compounds valuable intermediates.

In the realm of natural product synthesis, molecules containing acetal and ether functionalities are frequently employed. The acetal group can serve as a protecting group for a carbonyl (aldehyde or ketone) function. This is crucial in multi-step syntheses where a carbonyl group might need to be shielded from reaction conditions while other parts of the molecule are being modified. Acetals are stable under basic and neutral conditions, and can be readily removed with aqueous acid when the carbonyl functionality is needed again. This protective strategy allows for the selective transformation of other functional groups within a complex molecule.

The ether linkages provide stability and can influence the conformation of the carbon backbone. In the context of a long-chain molecule like a nonane (B91170) derivative, the placement of ether groups can impart specific solubility characteristics and stereochemical control, which are critical in the assembly of complex natural products.

Beyond natural products, derivatives of this compound can be envisioned as precursors to a variety of fine chemicals. The acetal moiety can be hydrolyzed to reveal a carbonyl group, which can then undergo a wide range of transformations, such as aldol (B89426) reactions, Wittig reactions, or reductive aminations, to build more complex molecular architectures. The ether groups, while generally stable, can be cleaved under specific, often harsh, acidic conditions if required, providing another point of modification. This controlled reactivity makes such compounds valuable starting materials for the synthesis of specialty organic molecules used in fragrances, flavorings, and pharmaceuticals.

Contributions to the Design and Synthesis of Advanced Materials

The structural features of this compound derivatives also suggest their potential utility in material science, particularly in the synthesis of polymers and functional fluids.

Acetal and ether linkages are fundamental components of important classes of polymers. Polyacetals, also known as polyoxymethylene (POM), are engineering thermoplastics with high stiffness, low friction, and excellent dimensional stability. They are synthesized from the polymerization of aldehydes. While this compound itself is not a monomer for this process, its derivatives could potentially be incorporated as comonomers or chain-transfer agents to modify the properties of polyacetal resins.

Polyethers are another significant class of polymers, with applications ranging from flexible foams to high-performance elastomers. The incorporation of a long alkyl chain, such as the nonane backbone in this compound, into a polyether structure could introduce hydrophobicity and modify the polymer's mechanical properties, such as its glass transition temperature and elasticity.

| Polymer Class | Key Monomers | Relevant Properties of Polymers with Acetal/Ether Motifs | Potential Application Areas |

| Polyacetals (POM) | Formaldehyde, Trioxane | High stiffness, low friction, dimensional stability, chemical resistance. | Gears, bearings, automotive parts, consumer electronics. |

| Polyethers (e.g., PEO, PPO) | Ethylene oxide, Propylene oxide | Flexibility, biocompatibility, water solubility (for PEO), thermal insulation. | Polyurethanes, surfactants, drug delivery, lubricants. |

This table is interactive. Click on the headers to sort.

The combination of a long, nonpolar alkyl chain (nonane) and polar ether and acetal groups gives molecules like this compound an amphiphilic character. This makes its derivatives potential candidates for use as surfactants or components of lubricant formulations.

Ethers are known to be effective components of synthetic lubricants due to their good thermal stability and low volatility. The long alkyl chain would contribute to the lubricating properties by providing a hydrocarbon-like character. By modifying the structure, for instance, by introducing more polar groups, the affinity of the lubricant for metal surfaces could be enhanced.

In the context of surfactants, the balance between the hydrophilic (ether and acetal groups) and hydrophobic (nonane chain) parts of the molecule is critical. Derivatives of this compound could be designed to act as emulsifiers, detergents, or wetting agents in various industrial applications. For instance, sugar-based acetal surfactants have been shown to exhibit excellent foaming properties.

| Application | Key Structural Features | Desired Properties |

| Lubricants | Long alkyl chain, stable ether linkages | High thermal stability, low volatility, good viscosity index, surface adhesion. |

| Surfactants | Amphiphilic structure (polar head, nonpolar tail) | Reduction of surface tension, emulsification, detergency, foaming/defoaming. |

This table is interactive. Click on the headers to sort.

Development of Novel Catalytic Systems and Ligand Architectures Featuring Acetal and Ether Motifs

While the acetal and ether groups in this compound are not themselves catalytic, these motifs can be incorporated into the structure of ligands for metal-based catalysts, thereby influencing their activity and selectivity.

Crown ethers are a well-known class of cyclic polyethers that can act as phase-transfer catalysts. wikipedia.orgtandfonline.comrsc.orgrsc.orgrasayanjournal.co.in They function by encapsulating metal cations, which increases the reactivity of the accompanying anion. While this compound is an acyclic diether, the principles of cation coordination by ether oxygen atoms are relevant. Linear polyethers, known as glymes, can also chelate metal ions and influence reaction rates and selectivities.

In the field of asymmetric catalysis, the design of chiral ligands is paramount. Acetal and ether functionalities can be incorporated into ligand scaffolds to create a specific chiral environment around a metal center. For example, chiral pyridine-derived ligands featuring a spirocyclic ketal have been developed for highly enantioselective reactions. acs.org The rigid structure of the acetal can lock the ligand into a specific conformation, which is essential for achieving high levels of stereocontrol. The ether groups can also act as coordinating sites or influence the electronic properties of the ligand. The development of such ligands is a key area of research in modern organic synthesis. nih.govnih.govresearchgate.netresearchgate.net

| Ligand/Catalyst Type | Relevant Functional Motif | Principle of Action | Application in Catalysis |

| Crown Ethers | Cyclic polyether | Encapsulation of metal cations, enhancing anion reactivity. | Phase-transfer catalysis. |

| Chiral Ligands | Acetal/Ketal, Ether | Creation of a specific three-dimensional environment around a metal center. | Asymmetric synthesis. |

This table is interactive. Click on the headers to sort.

Future Research Directions and Emerging Opportunities in 1 Ethoxy 1,3 Dimethoxynonane Chemistry

Development of Sustainable and Environmentally Benign Synthetic Protocols

Traditional synthesis of acetals and ethers often relies on stoichiometric amounts of strong, corrosive acids like hydrochloric or sulfuric acid, which can be hazardous and generate significant waste. acs.org The development of greener, more sustainable synthetic routes for 1-Ethoxy-1,3-dimethoxynonane is a critical future research direction. This aligns with the broader chemical industry's shift towards environmentally responsible manufacturing.

Key research opportunities include:

Heterogeneous Catalysis: Investigating the use of solid acid catalysts such as zeolites, sulfated metal oxides, ion-exchange resins, and metal-organic frameworks. nih.gov These catalysts are often reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying purification and minimizing waste. nih.govresearchgate.net

Solvent-Free or Green Solvent Conditions: Exploring reaction conditions that eliminate the need for volatile organic solvents. Where solvents are necessary, the focus should be on benign alternatives like water or alcohols, which can sometimes also serve as reagents. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. This includes exploring catalytic processes like a modified Williamson ether synthesis that avoids the production of salt byproducts. acs.org

Table 1: Comparison of Synthetic Protocols for Acetal (B89532)/Ether Synthesis

| Feature | Traditional Protocol | Proposed Sustainable Protocol |

|---|---|---|

| Catalyst | Strong mineral acids (e.g., H₂SO₄, HCl) | Reusable solid acids (e.g., Zeolites, Resins) nih.gov |

| Solvents | Volatile organic compounds (VOCs) | Solvent-free or green solvents (e.g., water, alcohols) researchgate.net |

| Byproducts | Salt waste, acidic wastewater | Minimal byproducts, often just water |

| Safety | Corrosive and hazardous reagents | Milder, less hazardous materials |

| Efficiency | Often requires neutralization and extensive workup | Simplified purification and catalyst recycling |

Exploration of Photoredox and Electroorganic Transformations for Functionalization

Beyond synthesis, the next frontier lies in the selective functionalization of the this compound scaffold. Photoredox and electroorganic catalysis offer powerful, mild, and often novel methods for forming and breaking chemical bonds, which could be applied to modify the compound's structure and properties.

Photoredox Catalysis: This approach uses visible light to initiate single-electron transfer processes, generating radical intermediates that can undergo a variety of transformations. organic-chemistry.org For this compound, research could focus on:

C-H Functionalization: Activating C-H bonds along the nonane (B91170) chain to introduce new functional groups.

C-O Bond Formation/Cleavage: Exploring the cleavage of existing ether linkages or the formation of new ones at different positions, potentially enabling late-stage modification of the molecule. organic-chemistry.orgresearchgate.net

Electroorganic Synthesis: This technique uses electrical current to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. Research could investigate the electrochemical synthesis of derivatives, such as the formation of α-keto acetals from the corresponding alkynes and alcohols, providing a pathway to new functional handles on the molecule. organic-chemistry.org

Table 2: Potential Functionalization Reactions via Modern Catalysis

| Method | Target Bond Type | Potential Transformation on this compound |

|---|---|---|

| Photoredox Catalysis | C-H (Alkyl) | Introduction of aryl, alkyl, or heteroatom groups along the nonane backbone. |

| Photoredox Catalysis | C-O (Ether/Acetal) | Selective cleavage to reveal alcohol functionalities or rearrangement. researchgate.net |

| Electroorganic Synthesis | C-H / C-C | Oxidative coupling to form dimers or introduce oxygen-containing functional groups. |

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Future research involving this compound could involve:

Reaction Outcome Prediction: Training ML models on datasets of acetal formation or etherification reactions to predict the success of a given transformation. acs.orgjetir.org This can help chemists prioritize experiments that are most likely to succeed.

Automated Optimization: Integrating ML algorithms with automated high-throughput experimentation (HTE) platforms. beilstein-journals.org Such a "self-driving lab" could autonomously vary parameters like catalyst, solvent, temperature, and concentration to rapidly identify the optimal conditions for synthesizing or functionalizing this compound with minimal human intervention. nih.gov

Descriptor Development: Creating new molecular descriptors that accurately represent the features of acetal-containing compounds for use in ML models, leading to more accurate predictions. nih.gov

Table 3: Workflow for ML-Assisted Reaction Optimization

| Step | Description | Tools / Methods |

|---|---|---|

| 1. Problem Definition | Define target objectives (e.g., maximize yield) and reaction parameters (e.g., temperature, catalyst). beilstein-journals.org | Chemical knowledge, Design of Experiments (DoE). |

| 2. Data Acquisition | Generate an initial dataset of reaction outcomes using manual or automated experiments. | High-Throughput Experimentation (HTE) robots. |

| 3. Model Training | Use the dataset to train an ML algorithm (e.g., random forest, neural network) to predict outcomes. nih.govucla.edu | Supervised learning algorithms. |

| 4. Prediction & Suggestion | The trained model predicts the outcome of new, untested reaction conditions and suggests the next best experiment. | Bayesian optimization, neural networks. acs.org |

| 5. Experimental Validation | The suggested experiment is performed, and the result is added to the dataset to refine the model. | HTE platform. |

| 6. Iteration | Steps 3-5 are repeated until the optimal conditions are found or the desired outcome is achieved. beilstein-journals.org | Closed-loop optimization. |

Integration of this compound Derivatives into Responsive Materials and Smart Systems

The acetal functional group is known for its stability at neutral or basic pH and its susceptibility to hydrolysis under acidic conditions. researchgate.net This pH-responsive behavior makes acetal-containing molecules prime candidates for incorporation into "smart" materials that can respond to environmental stimuli. scientific.net

Emerging opportunities in this area include:

pH-Responsive Polymers: Synthesizing functionalized derivatives of this compound that can act as monomers. Polymerization of these monomers could yield materials with acetal linkages in their backbone or as pendant groups.

Targeted Drug Delivery: These acetal-containing polymers could self-assemble into nanostructures like micelles or nanoparticles in aqueous environments. nih.gov Such systems could encapsulate therapeutic agents, remaining stable in the bloodstream (at physiological pH ~7.4) but disassembling to release their payload in the acidic microenvironments of tumors or within cellular endosomes (pH ~5-6). researchgate.netscientific.net

Smart Coatings and Sensors: Developing materials where the cleavage of the acetal bond in response to acid triggers a detectable change, such as a release of a dye or a change in material properties, for sensing applications.

Table 4: Examples of Acetal-Based Smart Systems

| System Type | Structure | Stimulus | Potential Application |

|---|---|---|---|

| Micelles | Self-assembled amphiphilic block copolymers with acetal linkers. researchgate.net | Low pH | Targeted drug delivery to acidic tumor tissues. nih.gov |

| Polymersomes | Vesicles formed from acetal-containing polymers. | Low pH | Controlled release of encapsulated hydrophilic or hydrophobic drugs. |

| Nanoparticles | Solid polymeric nanoparticles with pH-labile acetal cross-linkers. | Low pH | On-demand release systems for therapeutics. consensus.app |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural elucidation and quantification of 1-Ethoxy-1,3-dimethoxynonane in research samples?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify ethoxy (-OCHCH) and methoxy (-OCH) groups. The splitting patterns and chemical shifts (e.g., δ 3.2–3.6 ppm for methoxy protons) confirm substitution positions .

- Infrared (IR) Spectroscopy : Analyze C-O-C stretching vibrations (~1,100 cm) and ether-specific bands to differentiate between ethoxy and methoxy moieties .

- Chromatography : Employ GC-MS or HPLC with a polar stationary phase (e.g., C18 column) for purity assessment. Calibrate using reference standards with defined retention indices .

Q. How can researchers reliably determine the physical properties (e.g., boiling point, density) of this compound?

- Methodology :

- Experimental Measurement : Use a calibrated vibrational tube densitometer for density measurements at controlled temperatures (e.g., 25°C). Account for isomer composition, as unresolved mixtures may skew results .

- Boiling Point Determination : Perform fractional distillation under reduced pressure to minimize thermal decomposition. Cross-validate with computational methods (e.g., Clausius-Clapeyron equation) .

Advanced Research Questions

Q. What methodological approaches optimize the synthesis of this compound with high purity and yield?

- Methodology :

- Catalyst Selection : Use acidic catalysts (e.g., HSO) for etherification reactions. For example, react 1,3-dimethoxynonanol with ethyl bromide under reflux with catalytic acid .

- Reaction Monitoring : Track progress via TLC or in-situ IR to detect intermediate byproducts. Optimize reaction time and temperature (typically 80–100°C) to minimize side reactions .

- Purification : Employ column chromatography with hexane/ethyl acetate gradients to isolate the target compound from dimethoxy or ethoxy byproducts .

Q. How do isomer ratios influence experimental outcomes in studies involving this compound?

- Methodology :

- Isomer Separation : Use preparative HPLC with chiral columns to resolve stereoisomers. Confirm ratios via H NMR integration or mass spectrometry .

- Property Correlation : Compare density, viscosity, and reactivity across isomerically pure samples. For example, bulky substituents in specific isomers may reduce reaction rates in nucleophilic substitutions .

Q. What computational strategies predict the reactivity and electronic properties of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict sites for electrophilic attack. Ethoxy groups typically lower LUMO energy, enhancing nucleophilicity .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions. Polar solvents (e.g., DMSO) stabilize transition states in SN2 mechanisms .

Q. How should researchers address contradictions in reported data (e.g., conflicting boiling points) for this compound?

- Methodology :

- Source Evaluation : Cross-reference experimental conditions (e.g., pressure, purity) from original studies. Variations may arise from unaccounted isomers or impurities .

- Replication Studies : Reproduce measurements using standardized protocols (e.g., ASTM methods) and report uncertainties. Use high-purity samples (>99%) verified by GC-MS .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.